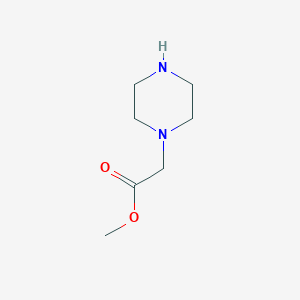

Methyl 2-(piperazin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(piperazin-1-yl)acetate is an organic compound . It is a white solid that is soluble in water and ethanol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of certain antidepressants .

Synthesis Analysis

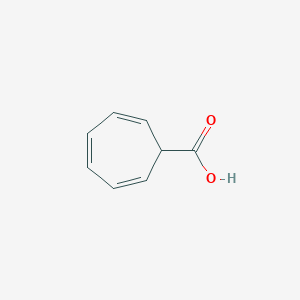

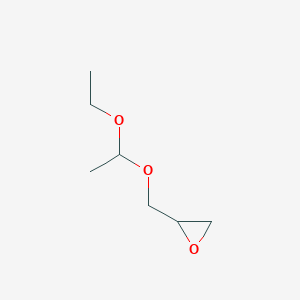

The synthesis of Methyl 2-(piperazin-1-yl)acetate involves the reaction of certain compounds in the presence of potassium carbonate . The methoxy group of the ester is then substituted by various amines such as guanidine, thiourea, urea, and hydrazide .Molecular Structure Analysis

The molecular formula of Methyl 2-(piperazin-1-yl)acetate is C7H14N2O2 . Its InChI key is UHHVABRWHRKEPJ-UHFFFAOYSA-N . The compound has a molecular weight of 158.20 g/mol .Physical And Chemical Properties Analysis

Methyl 2-(piperazin-1-yl)acetate has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 158.105527694 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

“Methyl 2-(piperazin-1-yl)acetate” has been used in the synthesis of various pharmaceutical compounds . For instance, it has been used in the development of α-amylase inhibitors, which are potential therapeutic agents for type 2 Diabetes mellitus .

Chemical Synthesis

This compound plays a significant role in chemical synthesis. It has been used as a building block in the synthesis of various organic compounds .

Biological Research

“Methyl 2-(piperazin-1-yl)acetate” has been used in biological research, particularly in the study of various biological activities of indole derivatives . It has also been used in the synthesis of compounds for antifungal activity studies .

Medical Research

In medical research, this compound has been used in the synthesis of potential therapeutic agents. For example, it has been used in the synthesis of compounds with potential antitubercular activity against H37Rv strain Mycobacterium tuberculosis .

Industrial Applications

“Methyl 2-(piperazin-1-yl)acetate” is commercially available and can be used in various industrial applications, including bulk custom synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-(piperazin-1-yl)acetate, also known as methyl 2-piperazin-1-ylacetate, is a compound that has been found to have potential biological activity. It’s worth noting that piperazine derivatives, which include methyl 2-(piperazin-1-yl)acetate, have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that Methyl 2-(piperazin-1-yl)acetate may interact with its targets, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that Methyl 2-(piperazin-1-yl)acetate may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the potential biological activities associated with piperazine derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Eigenschaften

IUPAC Name |

methyl 2-piperazin-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVABRWHRKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperazin-1-yl)acetate | |

CAS RN |

82516-17-4 |

Source

|

| Record name | 1-Piperazineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)